molecular formula C21H23BrN2O2 B2583359 3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-36-5

3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2583359
CAS No.: 941954-36-5
M. Wt: 415.331
InChI Key: RGPLMYLPDQAFBT-UHFFFAOYSA-N
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Description

3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a tetrahydroquinolinone scaffold, a structure prevalent in compounds with a wide spectrum of pharmacological activities . The molecular architecture, which integrates a benzamide moiety, is designed for potential interaction with various biological targets. Research into analogous compounds indicates that the tetrahydroquinolinone core is associated with diverse biological activities, making it a valuable template for developing novel therapeutic agents . The presence of the bromo substituent offers a synthetic handle for further structural diversification via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) . This product is intended for research applications, including but not limited to, use as a reference standard, a building block in organic synthesis, or a starting point for the development of new pharmacological tools. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-14(2)10-11-24-19-8-7-18(13-15(19)6-9-20(24)25)23-21(26)16-4-3-5-17(22)12-16/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPLMYLPDQAFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Amidation: The brominated quinoline is reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the carbonyl group in the quinoline core can yield the corresponding alcohol.

    Substitution: The bromine atom on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in cells. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The tetrahydroquinoline core distinguishes the target compound from analogs such as quinazolinones and indolinylidene acetamides. Key differences include:

  • Hydrogen Bonding: The 2-oxo group in tetrahydroquinoline may participate in hydrogen bonding, similar to the ketone in quinazolinones, but with altered spatial accessibility due to ring saturation .
Table 1: Core Structure Comparison
Compound Name Core Structure Key Functional Groups
3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Tetrahydroquinoline 2-oxo, 3-bromobenzamide, 1-isopentyl
3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d) Quinazolinone 2-oxo, 3-bromobenzamide, 4-phenyl, 1-isopropyl
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinylidene 2-oxoindoline, 4-bromobenzyl, acetamide

Substituent Effects

Alkyl and Aromatic Substituents
  • Isopentyl vs.
  • Phenyl vs. Bromobenzamide: Compound 7d incorporates a 4-phenyl group on the quinazolinone core, which could enhance π-π stacking interactions in target binding. In contrast, the target compound lacks this group but features a 3-bromobenzamide, which may alter electronic properties and steric bulk .
Halogen Positioning
  • 3-Bromo vs. 4-Bromo: The target compound’s 3-bromobenzamide differs from the 4-bromobenzyl substituents in ’s indolinylidenes.

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